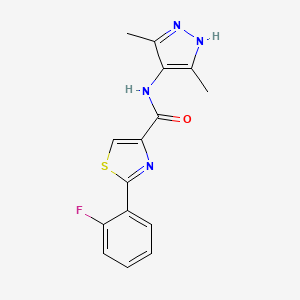
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCKs). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, in Japan. Since then, Y-27632 has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide selectively inhibits ROCKs, which are a family of serine/threonine kinases involved in the regulation of cell shape, motility, and contractility. By inhibiting ROCKs, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide can modulate various cellular processes, including actin cytoskeleton organization, cell adhesion, and cell proliferation.
Biochemical and physiological effects:
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects. In cell culture studies, it has been shown to increase the survival and growth of various cell types, including stem cells, neurons, and cardiomyocytes. In animal studies, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been shown to improve cardiac function following myocardial infarction and to enhance the regeneration of damaged tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide is its selectivity for ROCKs, which allows for precise modulation of cellular processes. In addition, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide is its relatively short half-life, which requires frequent dosing in cell culture studies.
Direcciones Futuras
There are several potential future directions for the use of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide in scientific research. One area of interest is the development of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide-based therapies for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. In addition, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide may have applications in tissue engineering and regenerative medicine, where it could be used to enhance the survival and growth of transplanted cells and tissues. Finally, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide may have applications in the field of gene editing, where it could be used to improve the efficiency and accuracy of gene editing techniques.
Métodos De Síntesis
The synthesis of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of pyridine-3-carboxylic acid with 2-bromoethylamine hydrobromide to form 2-pyridin-3-ylethylamine. This compound is then reacted with 3-phenylpyrrolidine-1-carboxylic acid to produce 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been used in a variety of scientific research applications, including cell biology, neuroscience, and regenerative medicine. It has been shown to promote the survival and growth of various cell types, including stem cells, neurons, and cardiomyocytes. In addition, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been used to enhance the efficiency of gene editing techniques such as CRISPR/Cas9.
Propiedades
IUPAC Name |
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-11-8-15-5-4-10-19-13-15)21-12-9-17(14-21)16-6-2-1-3-7-16/h1-7,10,13,17H,8-9,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQZWGACYSPAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)

![1-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyrazole-4-carboxamide](/img/structure/B7634955.png)

![N-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7634965.png)
![6-cyclopropyl-N,1,3-trimethyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7634968.png)
![3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B7634974.png)
![N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7634990.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7635003.png)
![1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635017.png)
![1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B7635025.png)
